molecular formula C12H16N2O4 B2967357 2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid CAS No. 2580214-46-4

2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid

Cat. No.: B2967357
CAS No.: 2580214-46-4
M. Wt: 252.27
InChI Key: OEQWSCRULRQNQE-UHFFFAOYSA-N
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Description

2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid is a compound with a molecular weight of 252.27 g/mol It is known for its unique structure, which includes a 1,3-dioxolane ring attached to a benzene ring with a carboximidamide group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The benzene ring with the carboximidamide group can be introduced through a series of substitution reactions. The final step involves the addition of acetic acid to the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The 1,3-dioxolane ring can provide stability to the compound, allowing it to interact with biological targets more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid is unique due to its combination of a 1,3-dioxolane ring, a benzene ring with a carboximidamide group, and an acetic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

acetic acid;2-(1,3-dioxolan-2-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-3-1-2-4-8(7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQWSCRULRQNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1COC(O1)C2=CC=CC=C2C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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